molecular formula C7H12ClN5O2 B2470485 6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride CAS No. 2138018-74-1

6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride

Cat. No.: B2470485
CAS No.: 2138018-74-1
M. Wt: 233.66
InChI Key: GCIOIGZWTQPWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride is a compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride typically involves the nucleophilic substitution of a triazine precursor. One common method involves the reaction of cyanuric chloride with 3-aminopyrrolidine under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the presence of a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride can undergo several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation can lead to the formation of triazine N-oxides.

Scientific Research Applications

6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties

Properties

IUPAC Name

6-(3-aminopyrrolidin-1-yl)-2H-1,2,4-triazine-3,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2.ClH/c8-4-1-2-12(3-4)5-6(13)9-7(14)11-10-5;/h4H,1-3,8H2,(H2,9,11,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIOIGZWTQPWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NNC(=O)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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